molecular formula C11H16ClN B15128199 1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride

1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride

Katalognummer: B15128199
Molekulargewicht: 197.70 g/mol
InChI-Schlüssel: UPYRHUJHDXQFAT-BKYBWOIZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is commonly used in research settings and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride can be compared with other similar compounds such as:

  • 1-[2-Phenyl-cyclopropyl]methanamine hydrochloride
  • 1-[2-Phenyl-cyclopropyl]propan-1-amine hydrochloride

These compounds share structural similarities but differ in the length and nature of the alkyl chain attached to the cyclopropyl group. The unique properties of this compound, such as its specific reactivity and stability, make it distinct and valuable for various research applications .

Eigenschaften

Molekularformel

C11H16ClN

Molekulargewicht

197.70 g/mol

IUPAC-Name

1-[(1R,2R)-2-phenylcyclopropyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H/t8?,10-,11-;/m0./s1

InChI-Schlüssel

UPYRHUJHDXQFAT-BKYBWOIZSA-N

Isomerische SMILES

CC([C@@H]1C[C@H]1C2=CC=CC=C2)N.Cl

Kanonische SMILES

CC(C1CC1C2=CC=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.